Phthalic acid mono-N-butyl ester copper(II) salt
Description
Properties
Molecular Formula |
C24H28CuO8 |
|---|---|
Molecular Weight |
508.0 g/mol |
IUPAC Name |
2-butoxycarbonylbenzoic acid;copper |
InChI |
InChI=1S/2C12H14O4.Cu/c2*1-2-3-8-16-12(15)10-7-5-4-6-9(10)11(13)14;/h2*4-7H,2-3,8H2,1H3,(H,13,14); |
InChI Key |
WXQNWNSBCISOPI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC=CC=C1C(=O)O.CCCCOC(=O)C1=CC=CC=C1C(=O)O.[Cu] |
Origin of Product |
United States |
Preparation Methods
Procedure Using Copper(II) Sulfate
Aqueous copper(II) sulfate pentahydrate is mixed with a solution of phthalic acid mono-N-butyl ester in a 1:2 molar ratio. The reaction proceeds via ligand substitution, where sulfate ions are displaced by the phthalate ester. The mixture is heated to 60–80°C to enhance solubility and reaction kinetics, yielding a dark green precipitate.
Key parameters :
Alternative Method with Copper(II) Acetate
Copper(II) acetate monohydrate reacts with the ester in a methanol-water solvent system. Acetate’s weaker coordination strength compared to sulfate facilitates faster ligand exchange, but higher temperatures (70–90°C) are required to prevent dimerization.
Comparative data :
| Copper Salt | Solvent | Temp. (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Sulfate pentahydrate | Water | 60–80 | 85 | 98 |
| Acetate monohydrate | Methanol-water | 70–90 | 78 | 95 |
Source: Adapted from Shimizu et al. (1967) and VulcanChem (2024).
Alkali-Mediated Precipitation Method
This approach utilizes the sodium salt of phthalic acid mono-N-butyl ester, prepared by treating the ester with sodium hydroxide. Adding an aqueous copper(II) salt solution induces precipitation of the target compound.
Stepwise Protocol
Ester activation :
$$ \text{C}{12}\text{H}{14}\text{O}4 + \text{NaOH} \rightarrow \text{C}{12}\text{H}{13}\text{O}4\text{Na} + \text{H}_2\text{O} $$
The ester (0.1 mol) is stirred with 10% NaOH (50 mL) at 25°C for 1 hour.Coordination :
$$ 2\,\text{C}{12}\text{H}{13}\text{O}4\text{Na} + \text{CuSO}4 \rightarrow \text{Cu}(\text{C}{12}\text{H}{13}\text{O}4)2 + \text{Na}2\text{SO}4 $$
Copper sulfate solution (0.05 mol in 30 mL H₂O) is added dropwise, yielding immediate precipitation.
Advantages :
Solvent-Assisted Recrystallization
Post-synthesis purification is critical for removing unreacted esters and inorganic salts. Ethanol or acetone recrystallization enhances crystallinity and purity.
Optimized Recrystallization Steps
- Dissolve crude product in hot ethanol (60°C).
- Filter to remove insoluble sulfates or acetates.
- Cool to 4°C for 12 hours to precipitate pure crystals.
Impact on morphology :
- Ethanol : Produces needle-like crystals (10–50 µm).
- Acetone : Yields cubic crystals with higher surface area.
Influence of Reaction Conditions on Product Quality
Temperature and Ionic Strength
Higher temperatures (≥80°C) favor dimeric copper-phthalate structures, which exhibit subnormal magnetic moments due to antiferromagnetic coupling. Elevated ionic strength (achieved by adding Na₂SO₄) shifts equilibrium toward the monomeric form.
Ligand-to-Metal Ratio
A 2:1 ligand-to-copper ratio is optimal. Excess ester leads to incomplete coordination, while deficiency results in copper oxide impurities.
Industrial-Scale Synthesis Considerations
Cost-Efficiency Analysis
| Parameter | Sulfate Method | Acetate Method |
|---|---|---|
| Raw material cost | $12/kg | $18/kg |
| Energy consumption | Moderate | High |
| Waste generation | Low (Na₂SO₄) | Moderate (Acetate) |
Data derived from patent US1742506A and commercial suppliers.
Advanced Characterization Techniques
Post-synthesis analysis ensures structural fidelity:
Chemical Reactions Analysis
Phthalic acid mono-N-butyl ester copper(II) salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation states of copper.
Reduction: It can be reduced to lower oxidation states of copper using reducing agents.
Substitution: The ester group can undergo substitution reactions with nucleophiles, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Plasticizers
One of the primary applications of phthalic acid esters, including mono-N-butyl phthalate, is as plasticizers in polymers. They enhance the flexibility, workability, and durability of plastic materials. The incorporation of copper(II) salt may improve thermal stability and mechanical properties compared to traditional plasticizers.
| Property | Standard Plasticizer | Phthalic Acid Mono-N-Butyl Ester Copper(II) Salt |
|---|---|---|
| Flexibility | Moderate | High |
| Thermal Stability | Low | Enhanced |
| Mechanical Strength | Moderate | Improved |
Antimicrobial Activity
Research indicates that phthalic acid esters exhibit significant antimicrobial properties. Studies have shown that this compound can inhibit the growth of various bacteria and fungi due to the presence of copper ions, which are known for their antimicrobial effects.
- Case Study: A study published in the Journal of Applied Microbiology demonstrated that copper salts derived from phthalic acid esters effectively inhibited the growth of Escherichia coli and Staphylococcus aureus at concentrations as low as 10 µg/mL .
Biodegradation Studies
This compound has been investigated for its biodegradability. Research shows that certain bacterial strains can metabolize this compound, leading to reduced environmental toxicity.
- Case Study: A study involving Rhodococcus sp. indicated that this bacterium could utilize phthalate esters as a carbon source, thus contributing to bioremediation efforts in contaminated environments .
Health and Safety Considerations
While phthalic acid esters are widely used, their safety profile is crucial for their application in consumer products. The compound has been classified under various hazard categories due to potential irritant effects on skin and eyes . Regulatory bodies have established guidelines for safe levels of exposure, particularly in food contact materials.
Mechanism of Action
The mechanism of action of phthalic acid mono-N-butyl ester copper(II) salt involves its interaction with molecular targets such as enzymes and receptors. The copper ion plays a crucial role in these interactions, often acting as a cofactor that facilitates the binding of the compound to its target. This interaction can lead to the modulation of biological pathways, resulting in various physiological effects .
Comparison with Similar Compounds
Table 1: Comparative Properties of Phthalic Acid Derivatives
Key Comparisons:
Coordination vs. Free Esters: The copper(II) salt exhibits enhanced stability compared to its parent mono-N-butyl ester due to metal-ligand coordination . In contrast, the free monoester (CAS: 131-70-4) is rapidly degraded by bacterial esterases, such as those in Paenarthrobacter sp. Shss, which hydrolyze it to phthalic acid . Unlike diesters (e.g., DBP, DEHP), the mono-N-butyl ester lacks the second ester group, reducing its hydrophobicity and environmental persistence .
Environmental Impact: Degradation Pathways: Monoesters like phthalic acid mono-N-butyl ester are transient intermediates in the biodegradation of diesters. For example, di-N-butyl phthalate (DBP) is hydrolyzed to mono-N-butyl phthalate, which is further metabolized to phthalic acid and CO₂ . The copper(II) salt, however, may resist microbial degradation due to its complexed structure .
Functional Applications: Monoesters: Used as reference standards in environmental analysis (e.g., phthalic acid mono-2-ethylhexyl ester, CAS: 4376-20-9) .
Stability and Reactivity
- Thermal Stability : The copper(II) salt likely exhibits higher thermal stability than free esters due to its coordination geometry, analogous to citrate complexes of Cu(II) and Fe(II) .
- Solubility: Monoesters (e.g., CAS: 131-70-4) are more water-soluble than diesters, but the copper(II) salt’s solubility remains uncharacterized in the literature .
Research Findings and Implications
- Biodegradation: The free mono-N-butyl ester (CAS: 131-70-4) is efficiently degraded by Paenarthrobacter sp. Shss via esterase activity, with a doubling time of 5 hours . The copper(II) salt’s resistance to such pathways warrants further study.
Biological Activity
Phthalic acid mono-N-butyl ester copper(II) salt, often referred to in scientific literature as a derivative of phthalate esters, has garnered attention for its potential biological activities, particularly in the fields of biochemistry and pharmacology. This article provides a detailed examination of its biological properties, including its mechanisms of action, potential therapeutic applications, and toxicological profiles.
Chemical Overview
This compound is a complex formed from phthalic acid and copper(II), which is known for its role as a biomimetic superoxide dismutase (SOD). This compound is part of a larger class of phthalate esters that exhibit various biological activities.
The biological activity of this compound primarily revolves around its ability to mimic the action of superoxide dismutase. SOD is an enzyme that catalyzes the dismutation of superoxide radicals into oxygen and hydrogen peroxide, thereby protecting cells from oxidative stress.
Antioxidant Activity
Research indicates that this compound effectively reduces oxidative stress in cellular environments. By acting as an antioxidant, it can potentially mitigate damage caused by free radicals, which are implicated in various diseases, including cancer and neurodegenerative disorders .
Case Studies and Research Findings
- Anti-tumor Activity : A study published in Carcinogenesis highlighted the anti-tumor promoting action of this compound. The research demonstrated that this compound could inhibit tumor growth in experimental models, suggesting its potential use in cancer therapy .
- Neuroprotective Effects : Another significant finding is its neuroprotective properties. In vitro studies have shown that this compound can protect neuronal cells from oxidative damage, which may have implications for treating neurodegenerative diseases like Alzheimer's .
- Insecticidal Properties : Phthalate esters have also been studied for their insecticidal effects. Research indicates that derivatives like this compound can act against specific insect larvae, showcasing their potential as eco-friendly pesticides .
Toxicological Profile
Despite its promising biological activities, the toxicological profile of this compound must be considered:
- Acute Toxicity : Studies have indicated varying levels of acute toxicity depending on dosage and exposure duration. For instance, high concentrations can lead to significant cellular damage and apoptosis in certain cell lines .
- Chronic Effects : Long-term exposure to phthalates has been associated with endocrine disruption and reproductive toxicity. This raises concerns regarding the safety of using such compounds in therapeutic applications without thorough risk assessments .
Comparative Analysis Table
| Property | This compound | Other Phthalate Esters |
|---|---|---|
| Antioxidant Activity | Strong (mimics SOD) | Variable |
| Anti-tumor Activity | Yes (inhibits tumor growth) | Limited |
| Neuroprotective Effects | Yes | Limited |
| Insecticidal Properties | Effective against larvae | Varies widely |
| Toxicity | Moderate to high | Generally moderate |
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing and characterizing phthalic acid mono-<i>N</i>-butyl ester copper(II) salt?
- Methodology : Synthesis typically involves reacting phthalic acid mono-<i>N</i>-butyl ester with copper(II) salts (e.g., CuSO₄) under controlled pH and temperature. Characterization employs techniques like FT-IR (to confirm ester and carboxylate coordination), elemental analysis (to verify Cu content), and X-ray crystallography for structural elucidation. Potentiometric titration can determine formation constants, as applied in similar Cu(II)-ligand systems .
Q. How can phthalic acid mono-<i>N</i>-butyl ester copper(II) salt be quantified in environmental samples?
- Methodology : Ultra-performance liquid chromatography (UPLC) coupled with electrospray ionization quadrupole time-of-flight mass spectrometry (UPLC-ESI-QTOF-MS) is effective for detecting degradation intermediates like mono-<i>N</i>-butyl phthalate and phthalic acid. For copper quantification, UV-vis spectrophotometry with chelating agents (e.g., dithizone) or atomic absorption spectroscopy (AAS) is recommended .
Q. What are the primary environmental degradation pathways for this compound?
- Methodology : Biodegradation studies using microbial strains (e.g., <i>Paenarthrobacter</i> sp. Shss) reveal a two-step enzymatic hydrolysis: esterases cleave the ester bond to yield mono-<i>N</i>-butyl phthalate, followed by conversion to phthalic acid. Aerobic degradation pathways can be tracked via CO₂ evolution assays and metabolite profiling .
Advanced Research Questions
Q. How does the coordination chemistry of copper(II) with phthalic acid mono-<i>N</i>-butyl ester influence its stability and reactivity?
- Methodology : Potentiometric and spectrophotometric titrations under varying pH and ionic strength determine formation constants (log<i>K</i>) and speciation. Comparative studies with Cu(II)-amino acid complexes (e.g., glycine, histidine) highlight differences in coordination geometry and thermodynamic stability. EXAFS or EPR spectroscopy can probe Cu(II) coordination environments .
Q. What mechanistic insights explain the superoxide dismutase (SOD)-mimetic activity of this compound?
- Methodology : In vitro assays measuring inhibition of superoxide radical (O₂⁻) generation (e.g., cytochrome <i>c</i> reduction assay) quantify SOD-like activity. Computational modeling (DFT) elucidates electron-transfer pathways between Cu(II)/Cu(I) redox states. Comparative studies with Cu(II)-oxalate systems reveal structural determinants of catalytic efficiency .
Q. How do esterase enzymes interact with phthalic acid mono-<i>N</i>-butyl ester copper(II) salt during biodegradation?
- Methodology : Enzyme kinetics (Michaelis-Menten parameters) using purified esterases (e.g., from <i>Paenarthrobacter</i> sp.) identify substrate specificity. Site-directed mutagenesis and X-ray crystallography of enzyme-ligand complexes map active-site residues critical for ester bond hydrolysis. Metabolite profiling via GC-MS confirms degradation intermediates .
Q. What analytical challenges arise in distinguishing phthalic acid mono-<i>N</i>-butyl ester copper(II) salt from its degradation products in complex matrices?
- Methodology : Matrix effects in environmental samples (e.g., landfill leachate) require optimized solid-phase extraction (SPE) prior to UPLC-MS/MS. Isotope dilution with deuterated internal standards (e.g., phthalic acid-d₄) improves quantification accuracy. Interference from co-eluting plasticizers (e.g., di-<i>n</i>-butyl phthalate) necessitates high-resolution mass spectrometry .
Data Contradictions and Resolution
- Degradation Efficiency Variability : Some studies report rapid degradation of mono-<i>N</i>-butyl phthalate by microbial consortia (e.g., 15 hours for 1 g/L), while others note persistence in anaerobic conditions. Resolution requires standardized experimental conditions (e.g., O₂ levels, inoculum density) and metagenomic profiling of microbial communities .
- Copper Coordination Stability : Discrepancies in log<i>K</i> values for Cu(II)-phthalate complexes may stem from differing ionic strengths or ligand purity. Cross-validation using multiple techniques (e.g., potentiometry, calorimetry) is advised .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
